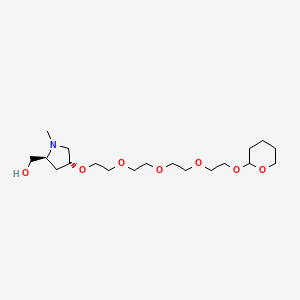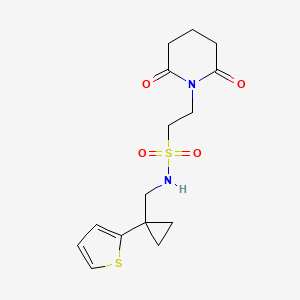![molecular formula C22H29ClN2O5S2 B2968815 Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216580-97-0](/img/structure/B2968815.png)
Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical chemistry. It includes a pyridine ring, a common aromatic heterocycle, and a thieno[2,3-c]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine . It also contains an amide group and a sulfonyl group, which are common in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and thiophene), an amide group, and a sulfonyl group. These groups can participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amide and sulfonyl groups) and aromatic rings could influence its solubility, melting point, and other physical properties .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride represents a class of compounds that are part of extensive research in synthetic organic chemistry. It's involved in the synthesis of highly functionalized tetrahydropyridines and pyridines, demonstrating the compound's versatility in generating a broad range of heterocyclic compounds. For instance, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing tetrahydropyridines, showcasing the compound's role in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidines, highlighting the compound's utility in creating new molecules with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Application in Drug Discovery and Development
The research into compounds like this compound extends into the realm of drug discovery and development. The structural complexity and functional diversity of these compounds make them valuable in synthesizing novel drugs with potential therapeutic applications. For example, Raju et al. (2010) discovered that derivatives of tetrahydropyridines showed significant antimycobacterial activity, indicating the compound's relevance in addressing infectious diseases (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
Crystallography and Structural Analysis
The study of this compound and similar compounds also extends to crystallography and structural analysis. Research in this area focuses on understanding the molecular and crystal structures of these compounds, which is crucial for designing drugs with optimal pharmacological properties. For instance, Balasubramani, Muthiah, & Lynch (2007) investigated the crystal structures of pyrimethamine derivatives, providing insights into the molecular interactions and stability of such compounds (Balasubramani, Muthiah, & Lynch, 2007).
Luminescence and Material Science
Furthermore, the compound's applications are not limited to the pharmaceutical industry; they also find use in material science, particularly in the development of luminescent materials. Sun et al. (2012) explored the synthesis and structure of carboxylate-assisted ethylamide metal–organic frameworks, demonstrating the compound's potential in creating materials with specific luminescent properties (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
将来の方向性
特性
IUPAC Name |
ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c1-5-29-22(26)19-17-10-11-24(14(3)4)13-18(17)30-21(19)23-20(25)15-8-7-9-16(12-15)31(27,28)6-2;/h7-9,12,14H,5-6,10-11,13H2,1-4H3,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPYHBPMXNZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)
![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)





![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)
